molecular formula C19H40O B14738800 14-Methyloctadecan-1-OL CAS No. 2490-02-0

14-Methyloctadecan-1-OL

Cat. No.: B14738800
CAS No.: 2490-02-0
M. Wt: 284.5 g/mol
InChI Key: AEDNWBJGPVBACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Methyloctadecan-1-ol is a synthetic, long-chain fatty alcohol with the molecular formula C19H40O . As a member of the aliphatic alcohol family, it shares structural similarities with standard compounds like 1-Octadecanol (Stearyl alcohol), which is known for its phase-change properties and enthalpy data . The defining feature of this compound is its branched hydrocarbon chain, where a methyl group is located at the 14th carbon. This structural modification is of significant research interest, as branching can profoundly influence the compound's physical properties—such as melting point, viscosity, and solubility—compared to its straight-chain analogues . Researchers value this alcohol for investigating the structure-property relationships in lipid systems, surface science, and polymer chemistry. Its potential applications include serving as a precursor in organic synthesis, a model compound in the study of crystalline structures of branched waxes, and a component in the development of advanced materials like surfactants and lubricants. Available in high purity, this product is intended for laboratory research and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to contact us for comprehensive specification sheets and bulk inquiry availability.

Properties

CAS No.

2490-02-0

Molecular Formula

C19H40O

Molecular Weight

284.5 g/mol

IUPAC Name

14-methyloctadecan-1-ol

InChI

InChI=1S/C19H40O/c1-3-4-16-19(2)17-14-12-10-8-6-5-7-9-11-13-15-18-20/h19-20H,3-18H2,1-2H3

InChI Key

AEDNWBJGPVBACN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCCCCCCCCCCCCO

Origin of Product

United States

Sophisticated Synthetic Methodologies for 14 Methyloctadecan 1 Ol and Its Enantiomers

Enantioselective Synthesis Strategies for 14-Methyloctadecan-1-OL

The creation of specific stereoisomers of this compound necessitates the use of enantioselective synthesis strategies. These methods are designed to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer.

Chiral Pool Approaches in this compound Synthesis

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the existing stereochemistry of the starting material to build the target molecule. For the synthesis of enantiomers of this compound, a common strategy involves the use of chiral auxiliaries.

One notable example is the asymmetric synthesis of (S)-14-methyl-1-octadecene, a related pheromone, which can be readily converted to (S)-14-methyloctadecan-1-ol. This synthesis starts with commercially available (S)-4-benzyloxazolidin-2-one. mdpi.comnih.gov This chiral auxiliary directs the stereoselective methylation of a hexanoyl group, establishing the key chiral center. mdpi.com The auxiliary is then removed, and the resulting chiral fragment is further elaborated to the final product through a series of coupling reactions. mdpi.comnih.gov

Asymmetric Catalysis in Stereoselective Routes to this compound

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and enantioselectivity. princeton.edu This approach employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. researchgate.net While specific applications of asymmetric catalysis directly to the full synthesis of this compound are not extensively detailed in the provided results, the principles of organocatalysis are highly relevant. princeton.edubeilstein-journals.org Organocatalysis, a subfield of asymmetric catalysis that uses small organic molecules as catalysts, has been successfully applied to a wide range of transformations, including the formation of chiral alcohols and the construction of complex molecular architectures. beilstein-journals.orgnih.gov The development of organocatalytic methods for key bond-forming reactions in the synthesis of long-chain alcohols like this compound represents a promising area for future research.

Advanced Carbon-Carbon Bond Formation in this compound Synthesis

The construction of the carbon skeleton of this compound relies on efficient carbon-carbon bond-forming reactions.

Grignard Cross-Coupling Applications in this compound Pathway

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. orgsyn.orgresearchgate.net In the synthesis of (S)-14-methyl-1-octadecene, a precursor to the target alcohol, two key cross-coupling reactions involving Grignard reagents are employed. mdpi.comnih.gov

The first coupling involves the reaction of a Grignard reagent derived from a protected 9-bromononanol with allyl bromide, catalyzed by lithium tetrachlorocuprate (Li₂CuCl₄), to form a C₁₂ intermediate. mdpi.com The second, and final, carbon-carbon bond-forming step couples a Grignard reagent prepared from an 11-iodo-undecene derivative with a chiral tosylate containing the C-14 methyl group. mdpi.com This reaction, also catalyzed by Li₂CuCl₄, assembles the complete carbon skeleton of the target molecule. mdpi.comnih.gov

Iron-catalyzed cross-coupling reactions of Grignard reagents have also emerged as a powerful and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods. epfl.chresearchgate.net These iron-based systems have shown broad applicability in coupling alkyl Grignard reagents with various electrophiles. researchgate.net

Table 1: Key Intermediates and Reagents in the Synthesis of a 14-Methyloctadecene Precursor mdpi.comnih.gov

Compound/ReagentRole in Synthesis
(S)-4-Benzyloxazolidin-2-oneChiral auxiliary for stereoselective methylation.
Hexanoyl chlorideStarting material for the chiral fragment.
Methyl iodideSource of the C-14 methyl group.
1,9-NonanediolPrecursor to the C₁₂ fragment.
Allyl bromideUsed in the first Grignard cross-coupling reaction.
Lithium tetrachlorocuprate (Li₂CuCl₄)Catalyst for Grignard cross-coupling reactions.

Olefin Metathesis in Long-Chain Alcohol Construction

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nih.govnih.gov This reaction involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. nih.govwikipedia.org For the construction of long-chain alcohols like this compound, cross-metathesis is particularly valuable. It allows for the coupling of two smaller, more accessible olefin fragments to assemble the desired carbon skeleton. chem-station.com

A potential cross-metathesis approach to an unsaturated precursor of this compound could involve the reaction of a terminal alkene, such as 1-dodecene (B91753) (as a surrogate for a longer chain protected alcohol), with 3-methyl-1-butene. The reaction, driven by the release of a volatile ethylene (B1197577) byproduct, would form the C18 branched chain. The development of highly active and functional-group-tolerant catalysts, such as the Grubbs and Hoveyda catalysts, makes this approach feasible even with substrates containing protected alcohol functionalities. nih.govwikipedia.org

Table 1: Key Features of Olefin Metathesis in Synthesis

Feature Description Relevance to Long-Chain Alcohols
Catalysts Ruthenium-based (Grubbs, Hoveyda) and Molybdenum-based (Schrock) complexes. wikipedia.org High tolerance for functional groups like protected alcohols and esters. wikipedia.org
Reaction Type Cross-Metathesis (CM) between two different alkenes. chem-station.com Efficiently couples two smaller fragments to build the long carbon backbone.
Byproduct Typically a volatile gas (e.g., ethylene), which drives the reaction to completion. chem-station.com Simplifies purification and improves reaction efficiency.

| Stereoselectivity | Catalyst choice can influence the geometry (E/Z) of the resulting double bond. nih.gov | Important for synthesizing specific pheromone isomers, though less critical for a saturated target. |

Wittig Reaction Applications for Related Unsaturated Intermediates

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form a C=C bond. masterorganicchemistry.comresearchgate.net This method is highly reliable for constructing unsaturated intermediates that can later be hydrogenated to the saturated backbone of this compound.

A plausible synthetic disconnection for an unsaturated precursor involves a Wittig reaction between a C15 phosphonium (B103445) ylide and a C4 aldehyde, or vice versa. For instance, (4-methylpentyl)triphenylphosphonium bromide could be treated with a strong base to form the corresponding ylide. This ylide would then react with a long-chain aldehyde, such as tridecanal, to furnish the C18 unsaturated hydrocarbon skeleton. The stereochemical outcome of the Wittig reaction (Z or E-alkene) is highly dependent on the nature of the ylide and the reaction conditions. masterorganicchemistry.com Non-stabilized ylides (with alkyl substituents) typically favor the Z-alkene, especially under salt-free conditions. masterorganicchemistry.com

This versatility allows for the targeted synthesis of specific unsaturated alcohol isomers, which can be valuable as pheromones themselves or as intermediates. chemsrc.com

Functional Group Interconversions and Protecting Group Strategies

Hydroboration-oxidation is a two-step process that achieves the anti-Markovnikov hydration of an alkene, yielding an alcohol. masterorganicchemistry.comlibretexts.org This reaction is exceptionally useful for converting a terminal alkene—potentially synthesized via olefin metathesis or a Wittig reaction—into a primary alcohol. The first step involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), across the double bond. The boron atom adds to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. This regioselectivity is a key feature of the reaction. libretexts.org

In the second step, the resulting organoborane intermediate is oxidized, typically using alkaline hydrogen peroxide (H₂O₂/NaOH). This replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. libretexts.org For synthesizing this compound, if a precursor like 14-methyloctadec-1-ene were constructed, hydroboration-oxidation would be the ideal method to install the primary alcohol group at the C1 position.

The reduction of carboxylic acid derivatives, particularly esters, is a fundamental method for producing primary alcohols. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective. The reaction involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon. After an initial addition and elimination of the alkoxy group to form an intermediate aldehyde, a second hydride addition occurs, which, upon acidic workup, yields the primary alcohol.

For the synthesis of this compound, one could prepare methyl 14-methyloctadecanoate and then reduce it with LiAlH₄ in an ethereal solvent like diethyl ether or THF to obtain the target alcohol in high yield. Modern advancements have also introduced alternative, milder, or more selective catalytic reduction methods, including catalytic hydrosilylation using manganese or other earth-abundant metals, which can offer a safer and more sustainable alternative to pyrophoric reagents like LiAlH₄.

Design and Optimization of Green and Sustainable Synthetic Pathways for this compound

The chemical synthesis of insect pheromones, many of which are long-chain alcohols or their derivatives, has traditionally involved expensive and environmentally taxing processes. This has spurred research into greener and more sustainable synthetic routes. Key strategies include the use of biotechnology, reducing hazardous reagents, and starting from renewable feedstocks.

Biotechnological approaches are particularly promising. Projects like OLEFINE and SUSPHIRE aim to use engineered microorganisms, such as oleaginous yeasts, as "cell factories" to produce pheromones or their precursors. By transferring the genes for the enzymes that insects use to create these molecules into yeast, it is possible to produce these complex chemicals through fermentation—a process analogous to brewing beer or producing insulin. This can dramatically lower production costs and reduce reliance on petrochemical-based starting materials and harsh chemical transformations.

In traditional chemical synthesis, green principles can be applied by:

Choosing safer reagents: Replacing highly explosive or toxic reagents, like LiAlH₄, with safer alternatives such as catalytic hydrogenation or other specialized reducing systems.

Improving Atom Economy: Utilizing reactions like olefin metathesis, where the only byproduct is a harmless gas, or catalytic processes that minimize waste. chem-station.com

Using Catalytic Processes: Employing catalysts instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions. The use of nickel catalysts instead of more expensive palladium or platinum for hydrogenation is one such example.

Comparative Analysis of Synthetic Efficiency and Yield for this compound

A direct comparison of multiple, complete synthetic routes for this compound is challenging due to a lack of extensive published literature for this specific compound. However, an analysis of a well-documented synthesis of a closely related unsaturated precursor provides a valuable benchmark for evaluating efficiency.

Table 2: Step-wise Yields in the Synthesis of a 14-Methylated C18 Precursor (Based on the synthesis of (Z)-14-methyl-9-pentadecenoic acid by Maldonado et al. masterorganicchemistry.com)

StepTransformationReagentsYield
1 Protection of 8-bromo-1-octanolDHP, PTSA93%
2 First Acetylide Coupling(Trimethylsilyl)acetylene, n-BuLi~100%
3 Silyl (B83357) Group DeprotectionTBAF60%
4 Second Acetylide Coupling4-methyl-1-bromopentane, n-BuLi77%
5 Alcohol DeprotectionPTSA, Methanol91%
6 Partial Hydrogenation (to Z-alkene)Lindlar's Catalyst, H₂51%
7 Oxidation to Carboxylic AcidPDC, DMF81%
Overall 8-bromo-1-octanol to final acid (Product of steps 1-7) ~16%

Elucidation of Biosynthetic Pathways and Biological Origins of 14 Methyloctadecan 1 Ol

Investigation of Natural Biogenesis Mechanisms for Branched-Chain Alcohols

The natural production of branched-chain alcohols is rooted in the metabolism of branched-chain fatty acids. nih.gov These molecules are structurally diverse and can be found in various organisms where they play roles in cell membranes and as precursors to other lipids. nih.govontosight.ai

The immediate precursor to a fatty alcohol is typically its corresponding fatty acid, usually in an activated form like a thioester (e.g., acyl-CoA or acyl-ACP). nih.gov Therefore, the biosynthesis of 14-methyloctadecan-1-ol is dependent on the prior synthesis of 14-methyloctadecanoic acid. The formation of branched-chain fatty acids generally follows one of two primary routes:

Use of a Branched-Chain Primer: Fatty acid synthesis begins with a "starter" unit. While straight-chain fatty acids typically use acetyl-CoA, branched-chain fatty acids can be initiated by branched-chain primers such as isobutyryl-CoA or 2-methylbutyryl-CoA, which are derived from amino acid catabolism (e.g., valine, leucine, and isoleucine). nih.gov Subsequent elongation with C2 units from malonyl-CoA would produce a fatty acid with a branch near the terminal (omega) end.

Post-Synthesis Modification: An alternative mechanism involves the modification of a pre-formed fatty acid chain. A well-known example is the formation of tuberculostearic acid (10-methyloctadecanoic acid), where a methyl group from S-adenosyl methionine (SAM) is added across the double bond of oleic acid (a C18:1 unsaturated fatty acid). A similar mechanism could potentially lead to the formation of 14-methyloctadecanoic acid from a different positional isomer of an 18-carbon unsaturated fatty acid.

Once the precursor acid, 14-methyloctadecanoic acid, is synthesized, it is activated to its acyl-CoA or acyl-ACP form to prepare for reduction.

The conversion of the fatty acid precursor to this compound is a critical reduction step. This transformation is catalyzed by a class of enzymes known as fatty acyl reductases (FARs). nih.gov These enzymes facilitate the conversion of the fatty acyl group into a primary alcohol. The reduction can occur through two main enzymatic schemes: nih.govresearchgate.net

One-Step Reduction: A single enzyme, a fatty alcohol-forming reductase (FAR), catalyzes the four-electron reduction of a fatty acyl-CoA or fatty acyl-ACP directly to a fatty alcohol. nih.govresearchgate.net This process requires a reducing cofactor, typically NADPH. nih.gov

Two-Step Reduction: This process involves two separate enzymes. First, an acyl-CoA reductase (ACR) or acyl-ACP reductase (AAR) catalyzes the two-electron reduction of the fatty acyl substrate to a fatty aldehyde intermediate. researchgate.net Subsequently, an alcohol dehydrogenase (ADH) or aldehyde reductase (AHR) reduces the fatty aldehyde to the final fatty alcohol product. researchgate.net

Enzyme ClassAbbreviationFunction in Branched-Chain Alcohol Biosynthesis
Fatty Acyl-CoA Reductase FARCatalyzes the direct, four-electron reduction of a fatty acyl-CoA (e.g., 14-methyloctadecanoyl-CoA) to a fatty alcohol. nih.gov
Acyl-CoA Reductase ACRCatalyzes the initial two-electron reduction of a fatty acyl-CoA to a fatty aldehyde intermediate. researchgate.net
Alcohol Dehydrogenase ADHCatalyzes the final two-electron reduction of a fatty aldehyde intermediate to a fatty alcohol. researchgate.net
Methyltransferase -Potentially involved in adding the C14-methyl group to an unsaturated fatty acid precursor.

Omics-Based Approaches for Pathway Discovery

Modern systems biology, through "omics" technologies, provides powerful tools for discovering and characterizing novel biosynthetic pathways without prior knowledge of the specific genes and enzymes. nih.govrsc.orgnih.gov

Transcriptomics and proteomics are essential for identifying the genetic and enzymatic machinery responsible for producing a specific metabolite. rsc.org

Transcriptomics: By comparing the global gene expression profiles (using techniques like RNA-seq) of an organism under conditions where this compound is produced versus conditions where it is not, researchers can identify a set of co-expressed genes. nih.govrsc.org This gene set would be enriched with candidates for the biosynthetic pathway, such as specific FARs, ADHs, or methyltransferases. This "guilt-by-association" principle is a cornerstone of modern pathway discovery. nih.gov

Proteomics: Proteomics complements transcriptomics by identifying the actual proteins present in the cell at a given time. nih.govresearchgate.net By analyzing the proteome, scientists can confirm that the candidate genes identified through transcriptomics are indeed translated into functional enzymes. nih.govplos.org Furthermore, quantitative proteomics can show which enzymes are more abundant during the production of the target compound, strengthening the evidence for their involvement.

Metabolomics involves the comprehensive measurement of all small molecules (metabolites) in a biological sample and is a direct way to map a metabolic pathway. nih.govnih.gov Using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), scientists can create a detailed snapshot of the cell's metabolic state. nih.gov

To elucidate the pathway for this compound, metabolomic profiling could be used to:

Confirm the presence of the final product, this compound.

Identify and quantify its direct precursor, 14-methyloctadecanoic acid.

Search for other potential intermediates, such as the corresponding fatty aldehyde or the unsaturated fatty acid that may precede the methylation step.

By correlating the levels of these metabolites with gene expression data, a highly confident model of the biosynthetic pathway can be constructed. rsc.org

Comparative Biosynthetic Studies across Diverse Biological Systems (e.g., algal, plant, microbial)

The capacity to produce fatty alcohols, including branched-chain variants, is distributed across different domains of life, though the specific mechanisms can vary.

Microbial Systems: Bacteria and yeast are particularly well-suited for producing branched-chain compounds. Many bacteria naturally synthesize branched-chain fatty acids to modulate membrane fluidity. nih.gov Furthermore, microbes like Escherichia coli and Saccharomyces cerevisiae have been metabolically engineered to produce a variety of branched-chain higher alcohols by diverting intermediates from their highly active amino acid biosynthetic pathways. nih.govresearchgate.net For example, introducing a 2-keto acid decarboxylase and an alcohol dehydrogenase can reroute intermediates toward alcohol synthesis. nih.gov Cyanobacteria have also been engineered to produce fatty alcohols, offering a photosynthetic route to these compounds. researchgate.net

Plant Systems: Plants synthesize a vast array of fatty acid derivatives for various purposes, including waxes, oils, and defense compounds. While straight-chain fatty alcohols are common components of plant waxes, branched-chain variants also exist. The enzymatic machinery for fatty alcohol production, such as FARs, has been identified and characterized from plants like jojoba and Arabidopsis. nih.gov Metabolic engineering in plants has been shown to be an effective approach for producing novel fatty acids and alcohols. researchgate.net

Algal Systems: Microalgae are a promising platform for biofuel and biochemical production due to their ability to synthesize and store large quantities of lipids. Heterologous expression of FAR genes in microalgae and cyanobacteria has successfully led to the production of fatty alcohols, demonstrating that the necessary precursors (fatty acyl-ACPs or acyl-CoAs) are available and can be diverted toward a desired product. nih.govresearchgate.net

By studying and comparing these diverse systems, researchers can identify novel enzymes and strategies for the potential biotechnological production of specific molecules like this compound.

Regulation of Biosynthetic Pathways Leading to this compound

The biosynthesis of the branched-chain fatty alcohol this compound is a complex, multi-step process governed by a sophisticated network of regulatory mechanisms. These control points ensure the precise and efficient production of this specialized lipid molecule, balancing its synthesis against the broader metabolic needs of the cell. Regulation occurs at various levels, from the expression of key biosynthetic genes to the allosteric control of enzyme activity and the spatial organization of the pathway within cellular compartments.

A primary mode of regulation is at the transcriptional level, controlling the expression of genes encoding the necessary enzymes. In yeast, for instance, the production of fatty alcohols can be significantly enhanced by the use of specific promoters that are responsive to the presence of fatty acids or acyl-CoA. nih.govnih.gov This allows for a dynamic regulation of gene expression, matching enzyme production to the availability of precursors. For example, the expression of the acyl-CoA reductase gene MaFAR1 under the control of a fatty acid-responsive promoter led to a 1.62-fold improvement in fatty alcohol biosynthesis. nih.govnih.gov

Substrate availability is another critical regulatory checkpoint. The biosynthesis of fatty alcohols is fundamentally dependent on the pool of fatty acyl-CoA precursors. frontiersin.orgnih.gov The enzyme acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA for fatty acid chain elongation, is a key regulated step. libretexts.org Overexpression of the ACC1 gene has been shown to increase fatty alcohol production by up to 56%. frontiersin.org Furthermore, modifying ACC1 to eliminate post-translational phosphorylation sites, which normally inhibit its activity, can boost fatty alcohol synthesis even more significantly. frontiersin.org

For branched-chain fatty acids like the precursor to this compound, the availability of specific extender units is also a regulatory factor. Fatty acid synthase (FASN) can utilize methylmalonyl-CoA in place of malonyl-CoA to introduce methyl branches into the growing acyl chain. nih.govnih.gov The cellular concentration of methylmalonyl-CoA is, in turn, controlled by enzymes that can either synthesize or degrade it. Notably, the cytosolic enzyme ECHDC1 has been identified as a (m)ethylmalonyl-CoA decarboxylase, effectively acting as a "metabolite repair" enzyme. nih.govnih.gov By degrading methylmalonyl-CoA, ECHDC1 limits its incorporation and thus reduces the formation of methyl-branched fatty acids. nih.govnih.gov The activity of ECHDC1, therefore, represents a negative regulatory point in the synthesis of the 14-methyloctadecanoic acid precursor.

Cellular compartmentalization provides a spatial and temporal layer of regulation. In eukaryotes like yeast, fatty acid metabolism is distributed between the cytosol and peroxisomes. frontiersin.org Engineering the cell to confine the fatty alcohol biosynthetic pathway to the peroxisomes can dramatically improve product yield. nih.gov This is achieved by enhancing the transport of necessary precursors and cofactors into this organelle. For instance, overexpressing the peroxisomal acyl-CoA transporters (Pxa1/Pxa2) and acyl-CoA synthase (Faa2) can increase the local concentration of fatty acyl-CoA, driving the pathway towards the desired alcohol product. nih.gov This strategy of spatial-temporal regulation has been shown to increase fatty alcohol production by up to 2.52-fold. nih.govnih.gov

Finally, the reduction of the completed 14-methyloctadecanoyl-CoA to this compound is catalyzed by a fatty acyl-CoA reductase (FAR). The expression and substrate specificity of the particular FAR enzyme are crucial regulatory points. frontiersin.org Different FAR enzymes exhibit preferences for fatty acyl-CoAs of specific chain lengths and structures. The presence and activity of a FAR that can efficiently reduce a C19 branched-chain substrate are essential for the final step in the synthesis of this compound.

Table of Key Regulatory Factors in this compound Biosynthesis

Regulatory LevelControlling ElementFunction/Effect on PathwayReferences
TranscriptionalFatty acid/acyl-CoA responsive promotersDynamically regulates expression of biosynthetic enzymes (e.g., FARs) based on precursor availability. nih.govnih.gov
Substrate AvailabilityAcetyl-CoA Carboxylase (ACC)Catalyzes the formation of malonyl-CoA, a rate-limiting step for fatty acid elongation. Its activity is regulated by phosphorylation and allosteric effectors. frontiersin.orglibretexts.org
ECHDC1 (Methylmalonyl-CoA Decarboxylase)Degrades methylmalonyl-CoA, reducing its availability for incorporation by FASN and thus limiting methyl-branched fatty acid synthesis. nih.govnih.gov
Branched-Chain Amino Acid (BCAA) CatabolismProvides the initial branched-chain starter units required for BCFA synthesis. acs.org
Spatial CompartmentalizationPeroxisomal TargetingConfining the biosynthetic pathway to peroxisomes can increase efficiency by concentrating enzymes and substrates. nih.gov
Acyl-CoA Transporters (e.g., Pxa1/Pxa2)Enhances the supply of fatty acyl-CoA precursors into the peroxisome, driving the reaction forward. nih.gov
Enzymatic (Final Step)Fatty Acyl-CoA Reductase (FAR)Catalyzes the final reduction of 14-methyloctadecanoyl-CoA. The specificity and activity of this enzyme are crucial for product formation. frontiersin.org

Advanced Analytical and Spectroscopic Characterization of 14 Methyloctadecan 1 Ol

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental to isolating 14-methyloctadecan-1-ol from complex mixtures, enabling accurate quantification and further structural analysis. The choice of technique depends on the sample matrix, the required resolution, and the specific analytical goals.

UHPLC is a powerful technique for the analysis of long-chain fatty alcohols, offering significant advantages in terms of resolution, speed, and solvent consumption over conventional HPLC. For a non-volatile compound like this compound, reversed-phase (RP) UHPLC is the method of choice. The separation is primarily based on the hydrophobicity of the analyte.

In a typical RP-UHPLC setup, a C18 stationary phase is employed. The retention of this compound is influenced by the composition of the mobile phase, which usually consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and water. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the highly hydrophobic long-chain alcohol within a reasonable timeframe while still achieving good separation from other components. Detection can be achieved using universal detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), as long-chain alcohols lack a strong UV chromophore. When coupled with mass spectrometry (MS), UHPLC provides both separation and identification capabilities.

Interactive Data Table: Representative UHPLC Parameters for Long-Chain Branched Alcohol Analysis

Parameter Value
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 80% B to 100% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Detector ELSD or CAD or Mass Spectrometer

| Expected Retention Time | Dependent on specific isomer and gradient profile |

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds, including long-chain alcohols. For a compound with a high boiling point like this compound, high-temperature GC is necessary. The choice of the capillary column's stationary phase is critical for achieving the desired separation.

Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), separate compounds primarily based on their boiling points. For separating isomers of long-chain branched alcohols, mid-polarity columns (e.g., with 5% phenyl substitution) can offer better selectivity. The operating conditions, including the temperature program of the oven, carrier gas flow rate, and injector temperature, must be carefully optimized to ensure efficient separation without thermal degradation of the analyte. Prior to GC analysis, derivatization of the alcohol to a more volatile silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether) is a common practice to improve peak shape and thermal stability.

Interactive Data Table: Typical GC Conditions for Long-Chain Branched Alcohol Analysis

Parameter Value
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Hydrogen
Injector Temperature 280°C
Oven Program Initial temperature 150°C, ramp at 5°C/min to 300°C, hold for 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Derivatization | Silylation (e.g., with BSTFA) |

When analyzing this compound in highly complex samples, such as insect cuticular lipids or environmental extracts, one-dimensional chromatography may not provide sufficient resolution. mdpi.com In such cases, multi-dimensional chromatography techniques, like comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC), offer significantly enhanced separation power. researchgate.net

In GCxGC, two columns with different stationary phases (e.g., a non-polar column followed by a polar column) are coupled. The effluent from the first column is trapped and then rapidly injected onto the second column, resulting in a highly detailed two-dimensional chromatogram. This allows for the separation of compounds that co-elute in a single-column setup. LCxLC operates on a similar principle, using two different liquid chromatography separation mechanisms. These techniques are particularly useful for resolving isomeric and isobaric compounds in complex mixtures. researchgate.net

The methyl group at the 14th position of this compound creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-14-methyloctadecan-1-ol). In biological systems, often only one enantiomer is active. Therefore, the ability to separate and identify the specific enantiomer is crucial, particularly in pheromone research.

Chiral gas chromatography is the most common method for the enantioselective analysis of volatile compounds. This is typically achieved using a capillary column coated with a chiral stationary phase (CSP), most often a cyclodextrin (B1172386) derivative. researchgate.net For long-chain alcohols, derivatization to their acetate (B1210297) or trifluoroacetate (B77799) esters is often necessary to improve volatility and interaction with the CSP. nih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The choice of the specific cyclodextrin derivative and the GC conditions are critical for achieving baseline separation of the enantiomers.

Interactive Data Table: Parameters for Chiral GC Separation of Long-Chain Branched Alcohol Enantiomers

Parameter Value
Column Chiral capillary column (e.g., 30 m x 0.25 mm ID) with a cyclodextrin-based stationary phase (e.g., β- or γ-cyclodextrin derivative)
Carrier Gas Hydrogen or Helium
Oven Program Isothermal or slow temperature ramp (e.g., 2°C/min) to optimize resolution
Injector Temperature 250°C
Detector FID or MS
Derivatization Acetylation or trifluoroacetylation

| Key Metric | Separation factor (α) > 1.1 for baseline resolution |

Hyphenated Mass Spectrometry Techniques for Structural Elucidation and Quantification

Mass spectrometry, especially when coupled with a chromatographic separation technique, is an indispensable tool for the structural elucidation and sensitive quantification of this compound.

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, providing information about its molecular weight and structure.

For this compound, electron ionization (EI) is commonly used. The molecular ion peak (M+) for long-chain primary alcohols is often weak or absent. whitman.edu However, characteristic fragment ions are observed that aid in its identification. Common fragmentation patterns for long-chain primary alcohols include the loss of water (M-18), and alpha-cleavage leading to the formation of a prominent ion at m/z 31 ([CH₂OH]⁺). whitman.edulibretexts.org The presence of a methyl branch influences the fragmentation pattern, with cleavage occurring preferentially at the branching point. By analyzing the masses and relative abundances of these fragment ions, the structure of the molecule, including the position of the methyl group, can be deduced.

Interactive Data Table: Expected Key Mass Fragments for this compound in GC-MS (EI)

m/z (mass-to-charge ratio) Interpretation
284 Molecular ion (M+) - likely very low abundance
269 [M - CH₃]+ - Loss of a methyl group
266 [M - H₂O]+ - Loss of water
227 Cleavage at the C14-C15 bond (loss of a C4H9 radical)
199 Cleavage at the C13-C14 bond (loss of a C5H11 radical)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

Liquid chromatography coupled with mass spectrometry is a powerful tool for the analysis of fatty alcohols. In a typical LC-MS analysis of this compound, reversed-phase chromatography would be employed to separate the compound from a complex matrix. The mass spectrometer then serves as a highly sensitive and specific detector. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for fatty alcohols. nih.gov These methods typically generate protonated molecules [M+H]⁺ or adducts, such as sodium adducts [M+Na]⁺.

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound). The fragmentation patterns of alcohols are well-characterized and typically involve two primary pathways: dehydration (loss of a water molecule) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon). youtube.com

For this compound (molar mass 284.53 g/mol ), the following observations would be expected in an MS/MS experiment:

Precursor Ion: The protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 285.5.

Dehydration: A prominent fragment ion resulting from the loss of water (18 Da) would be seen at m/z 267.5. youtube.com

Alpha-Cleavage: Cleavage of the C1-C2 bond is characteristic of primary alcohols, which would result in the loss of the CH₂OH group. However, the charge is typically retained by the larger alkyl fragment. More significantly, fragmentation along the hydrocarbon chain can occur, with preferential cleavage at the branching point, which can help locate the methyl group.

A summary of expected key ions in the MS/MS spectrum of this compound is presented below.

Table 1: Predicted MS/MS Fragmentation Data for this compound

Ion Description Predicted m/z Fragmentation Pathway
Protonated Molecule 285.5 [M+H]⁺
Dehydration Product 267.5 [M+H - H₂O]⁺

High-Resolution Mass Spectrometry (HRMS) and Time-of-Flight Mass Spectrometry (TOF-MS)

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. For this compound, HRMS would be used to measure the exact mass of the molecular ion to within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the chemical formula C₁₉H₄₀O. This capability is essential to distinguish this compound from other compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data for this compound

Parameter Value
Chemical Formula C₁₉H₄₀O
Theoretical Exact Mass ([M+H]⁺) 285.31574
Observed Mass ([M+H]⁺) Typically within ± 0.001 Da of theoretical

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) adds another dimension of separation to LC-MS analysis, separating ions in the gas phase based on their size, shape, and charge. acs.org This technique is particularly valuable for separating isomeric compounds that cannot be resolved by chromatography or mass spectrometry alone. acs.org When analyzing this compound, LC-IMS-MS could differentiate it from other C19 fatty alcohol isomers, such as other methyloctadecanols or n-nonadecanol. These isomers, while having identical masses, would exhibit different three-dimensional structures, leading to distinct drift times through the IMS cell. This provides an additional layer of confidence in compound identification by providing a collision cross-section (CCS) value, a characteristic physical property of the ion. chromatographyonline.com The integration of IMS with LC-MS enhances peak capacity and reduces background interference, leading to more sensitive and accurate detection in complex biological samples. acs.orgnih.gov

Accelerator Mass Spectrometry (AMS) for Ultra-Trace Analysis

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting isotopes at extremely low levels, far surpassing conventional mass spectrometry. libretexts.org While typically used for radiocarbon dating of ancient artifacts by measuring natural ¹⁴C abundance, AMS also has powerful applications in biomedical and environmental sciences for ultra-trace analysis. libretexts.orgradiocarbon.com

For this compound, AMS would be the method of choice for tracer studies. In such an experiment, this compound would be chemically synthesized to include one or more ¹⁴C atoms. This ¹⁴C-labeled compound could then be administered to a biological system to trace its absorption, distribution, metabolism, and excretion at physiologically relevant, ultra-low concentrations. AMS accelerates ions to millions of electron volts, which allows it to eliminate molecular interferences that can plague other mass spectrometry methods, enabling the detection of attomolar to zeptomolar quantities. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While mass spectrometry provides information on mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise connectivity and stereochemistry of a molecule. Through a combination of one-dimensional and two-dimensional experiments, the complete carbon skeleton and the position of the hydroxyl and methyl groups in this compound can be confirmed.

¹H NMR and ¹³C NMR Analysis of this compound

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum would be characterized by a triplet at approximately 3.64 ppm corresponding to the two protons on the carbon bearing the hydroxyl group (C1). A large, complex multiplet between approximately 1.25 and 1.56 ppm would represent the many methylene (B1212753) (CH₂) groups in the long aliphatic chain. The methyl group at the C14 position would produce a doublet at around 0.86 ppm, while the terminal methyl group (C18) would appear as a triplet at approximately 0.88 ppm.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, 18 distinct signals would be expected due to the molecule's asymmetry. The carbon attached to the hydroxyl group (C1) would appear furthest downfield, around 63 ppm. The carbons of the long chain would resonate in the 20-40 ppm range, and the two terminal methyl carbons would appear most upfield, typically below 25 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions in this compound

Position Predicted ¹H Shift (ppm) & Multiplicity Predicted ¹³C Shift (ppm)
C1 (-CH₂OH) ~3.64 (t) ~63.1
C2 (-CH₂-) ~1.56 (m) ~32.8
C13 (-CH₂-) ~1.26 (m) ~37.3
C14 (-CH-) ~1.52 (m) ~34.5
C14-Methyl (-CH₃) ~0.86 (d) ~19.5
C17 (-CH₂-) ~1.29 (m) ~29.4
C18 (-CH₃) ~0.88 (t) ~14.1

(Note: Predicted shifts are estimates based on typical values for long-chain alcohols and may vary depending on solvent and other experimental conditions.)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the triplet at ~3.64 ppm (H1) and the multiplet at ~1.56 ppm (H2), confirming their connectivity. It would also show correlations all along the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.educolumbia.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For example, the proton signal at ~3.64 ppm would show a correlation to the carbon signal at ~63.1 ppm, confirming this as the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.eduresearchgate.net The HMBC spectrum is critical for piecing together the entire carbon skeleton, especially for identifying the location of the methyl branch. Key HMBC correlations for this compound would include:

A correlation between the protons of the C14-methyl group (~0.86 ppm) and the carbons at C13, C14, and C15. This is the definitive evidence that places the methyl group at the C14 position.

Correlations between the H1 protons (~3.64 ppm) and the carbons at C2 and C3, confirming the end of the chain.

The combination of these 1D and 2D NMR experiments provides irrefutable evidence for the structure of this compound, allowing for complete and unambiguous assignment of all proton and carbon signals. ustc.edu.cn

Table of Mentioned Compounds

Compound Name
This compound
n-nonadecanol
¹⁴C
C₁₆:₀ alcohol (Hexadecanol)
C₁₈:₀ alcohol (Octadecanol)

Chiral NMR Spectroscopic Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of chiral molecules such as this compound is crucial, as different enantiomers can exhibit distinct biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful methods for this purpose, often employing chiral discriminating agents to induce chemical shift differences between enantiomers.

Chiral Derivatizing Agents (CDAs): These reagents react with the chiral analyte to form diastereomers, which are inherently distinguishable by NMR. While effective, this method requires chemical modification of the sample.

Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govresearchgate.net This interaction leads to a differential shielding or deshielding of the nuclei in the enantiomers, resulting in separate signals in the NMR spectrum. researchgate.net The relative integration of these signals directly corresponds to the enantiomeric ratio. Recent advancements have introduced a variety of CSAs, including metal-containing species and host-guest systems, applicable to a wide range of compounds, including alcohols. nih.gov

Prochiral Solvating Agents (pro-CSAs): A more recent and innovative approach involves the use of symmetrical, achiral molecules as resolving agents. nih.govopen.ac.uk These pro-CSAs interact with the chiral analyte in a fast exchange regime, and the resulting time-averaged magnetic environment experienced by the pro-CSA's protons becomes dependent on the enantiomeric excess of the analyte. nih.govopen.ac.uk This leads to a splitting of the pro-CSA's NMR signals, with the magnitude of the split being directly proportional to the ee of the analyte. nih.gov This method avoids the formation of diastereomers and offers a versatile tool for analyzing various chiral compounds, including alcohols. nih.govopen.ac.uk

The selection of the appropriate chiral NMR method depends on the specific characteristics of the analyte and the desired level of accuracy. For this compound, the hydroxyl group provides a convenient site for interaction with chiral discriminating agents.

Method Principle Advantages Considerations
Chiral Derivatizing Agents (CDAs) Covalent reaction to form diastereomers.Often large and clear separation of signals.Requires chemical modification, potential for kinetic resolution.
Chiral Solvating Agents (CSAs) Non-covalent formation of transient diastereomeric complexes. nih.govresearchgate.netNo permanent modification of the analyte.The degree of separation can be sensitive to solvent and temperature.
Prochiral Solvating Agents (pro-CSAs) Interaction with a symmetrical, achiral molecule leading to ee-dependent splitting of the pro-CSA's signals. nih.govopen.ac.ukAvoids diastereomer formation; versatile for various analytes. nih.govThe magnitude of the induced split may be smaller than with traditional methods.

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying functional groups and investigating the conformational properties of molecules like this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound, key characteristic bands would be expected in the following regions:

O-H Stretching: A broad and strong absorption band typically appears in the region of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the alcohol molecules. spectroscopyonline.comresearchgate.net

C-H Stretching: Sharp bands in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the long alkyl chain and the methyl group.

C-O Stretching: The stretching vibration of the C-O bond in a primary alcohol like this compound is expected to produce a strong band in the 1050-1075 cm⁻¹ range. spectroscopyonline.comresearchgate.net

The precise positions and shapes of these bands can also provide information about the local environment and conformational ordering of the molecule. nih.gov

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Primary Alcohols Expected Characteristics for this compound
O-H Stretch (Hydrogen-bonded) 3200 - 3600Broad, strong absorption
C-H Stretch (Alkyl) 2850 - 3000Multiple sharp, strong absorptions
C-O Stretch 1050 - 1075Strong absorption spectroscopyonline.comresearchgate.net

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. westmont.edu While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different selection rules and can provide additional structural information. wikipedia.org

For this compound, the Raman spectrum would also show characteristic bands for C-H and C-C bond vibrations within the long alkyl chain. The C-O stretching vibration would also be Raman active.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can dramatically enhance the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface. wikipedia.orgmdpi.com This enhancement, which can be on the order of several magnitudes, allows for the detection of very low concentrations of analytes, potentially down to the single-molecule level. wikipedia.orgnih.gov

The SERS effect arises from two main mechanisms:

Electromagnetic Enhancement: The excitation of localized surface plasmons on the metal nanostructures creates a greatly enhanced local electromagnetic field, which in turn amplifies the Raman scattering intensity of the nearby analyte. mdpi.com

For the analysis of this compound, SERS could be particularly useful for studying its behavior at interfaces or in low-concentration samples. The long alkyl chain provides hydrophobic character, which can influence its adsorption onto SERS-active substrates. nih.gov

Technique Principle Application to this compound
Raman Spectroscopy Inelastic scattering of monochromatic light due to molecular vibrations. westmont.eduProvides complementary vibrational information to FTIR, particularly for non-polar bonds.
Surface-Enhanced Raman Scattering (SERS) Enhancement of Raman signal for molecules near a nanostructured metal surface. wikipedia.orgmdpi.comEnables ultra-sensitive detection and study of interfacial behavior. nih.gov

Methodological Advancements in Sample Preparation and Analyte Enrichment

The accurate analysis of this compound, especially from complex matrices such as fermentation broths or biological samples, often necessitates effective sample preparation and analyte enrichment steps. nih.govnih.gov

Liquid-Liquid Extraction (LLE): This is a common method for separating fatty alcohols from aqueous media. The choice of an appropriate organic solvent is crucial for efficient extraction. For instance, ethyl acetate has been shown to be effective for the simultaneous extraction of fatty acids and fatty alcohols from fermentation broths. nih.gov Optimization of parameters such as the solvent-to-sample ratio, extraction time, and temperature can significantly improve recovery rates. nih.gov

Solid-Phase Extraction (SPE): SPE offers a more selective and often more efficient alternative to LLE. By using a solid sorbent with a high affinity for the target analyte, this compound can be selectively retained while interfering matrix components are washed away. The choice of sorbent (e.g., C18 for reversed-phase extraction) and elution solvents is critical for successful separation and enrichment.

Analyte Enrichment for Spectroscopic Analysis: For techniques like SERS, the preparation of the SERS-active substrate is a key aspect of the methodology. This can involve the synthesis of metal nanoparticles (e.g., silver or gold) and their deposition onto a solid support. nih.govresearchgate.net The surface chemistry of the substrate can be modified to enhance the adsorption and, consequently, the SERS signal of the analyte. nih.gov For long-chain alcohols, the hydrophobic interactions between the alkyl chain and a suitably functionalized SERS substrate can be exploited for enrichment at the surface. nih.gov

Recent advancements focus on developing more streamlined and efficient extraction and enrichment protocols to improve the sensitivity and accuracy of subsequent analytical measurements.

Structure Activity Relationships Sar and Molecular Interaction Studies of 14 Methyloctadecan 1 Ol

Investigation of Stereochemical Influence on Biological Receptor Binding

The chirality introduced by the methyl group at the C-14 position suggests that stereochemistry likely plays a significant role in the biological activity of 14-methyloctadecan-1-ol. However, specific studies investigating the influence of its stereoisomers on biological receptor binding are not extensively documented in publicly available research. In analogous long-chain alcohol pheromones, the spatial arrangement of substituents is often a critical determinant of activity.

Enantiomer-Specific Interactions with Biological Receptors (e.g., Pheromone Binding Proteins)

Computational Approaches for Ligand-Target Interactions

Computational methods are powerful tools for predicting and analyzing the interactions between a ligand like this compound and its potential protein targets. These approaches can provide insights into binding modes and affinities, guiding further experimental work.

Molecular Docking Simulations with Proposed Protein Targets

Currently, there are no specific published molecular docking simulations for this compound with its proposed protein targets. Such studies would be invaluable for identifying key amino acid residues involved in binding and for understanding the specificity of the interaction. For a hypothetical docking study, one would require the three-dimensional structure of the target receptor, which is often a challenge in the field of insect olfaction.

Molecular Dynamics Simulations for Binding Conformation and Stability

As with molecular docking, specific molecular dynamics (MD) simulation studies for this compound are not found in the available literature. MD simulations could complement docking studies by providing information on the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the binding pose, and calculating binding free energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) models for this compound and its analogs have not been specifically reported. QSAR studies involve correlating variations in the chemical structure of a series of compounds with their biological activity. Developing a QSAR model for this compound would require a dataset of structurally related analogs and their corresponding biological activities, which is not currently available.

Enzymatic Transformations of this compound and its Derivatives in Biological Systems

The biosynthesis of long-chain fatty alcohols in insects typically involves fatty acid synthase (FAS) systems followed by the action of fatty-acyl-CoA reductases (FARs) that convert fatty acyl-CoAs to their corresponding alcohols. nih.govnih.gov It is plausible that the biosynthesis of this compound follows a similar pathway, starting from a branched-chain fatty acid precursor.

Ligand-Protein Interaction Kinetics and Thermodynamics

Detailed research findings and data tables concerning the kinetics (e.g., association rate constant [k_on], dissociation rate constant [k_off]) and thermodynamics (e.g., Gibbs free energy change [ΔG], enthalpy change [ΔH], and entropy change [ΔS]) of this compound binding to any protein target are not available in the reviewed scientific literature.

Ecological Significance and Advanced Applied Research Contexts of 14 Methyloctadecan 1 Ol

Role as a Biosynthetic Precursor or Related Metabolite in Interspecies Chemical Communication

The intricate chemical dialogues that govern interactions between organisms often rely on a diverse arsenal (B13267) of semiochemicals, including a variety of fatty acid derivatives. Branched-chain alcohols, such as 14-methyloctadecan-1-ol, are key players in this chemical lexicon, serving as pheromones, kairomones, and other signaling molecules.

Chemical Ecology of Branched-Chain Alcohols and Derivatives

The chemical structure of semiochemicals is paramount to their function, with subtle variations in chain length, branching, and saturation leading to species-specific signals. Methyl-branched primary alcohols have been identified as crucial components of pheromones in various insect species. rsc.org These compounds are biosynthesized from fatty acids, with the branching pattern often derived from the incorporation of propionyl-CoA instead of acetyl-CoA during fatty acid synthesis, or from the catabolism of branched-chain amino acids. nih.gov

The biosynthesis of these complex molecules is a testament to the specialized metabolic pathways that have evolved to facilitate chemical communication. In many insects, particularly moths, fatty acid-derived pheromones, including alcohols, aldehydes, and acetates with chain lengths of 10-18 carbons, are the primary means of attracting mates. nih.gov The production of these pheromones can be hijacked and replicated in engineered organisms like yeasts, which naturally produce the C16 and C18 fatty acid precursors. nih.gov

While direct evidence for this compound as a pheromone is limited in publicly available research, its structural similarity to known insect pheromones suggests a high potential for such a role. For instance, a related compound, (Z)-14-methyl-8-hexadecenal, acts as a sex pheromone in Trogoderma beetles. The specificity of these chemical signals is often so high that even slight modifications to the molecule can render it inactive or elicit a response in a different species.

Environmental Dynamics and Biotransformation of this compound in Ecosystems

The fate of chemical compounds in the environment is a critical aspect of their ecological significance. Long-chain alcohols, as a class, are generally considered to be biodegradable. rsc.org Their persistence and potential for bioaccumulation are influenced by factors such as chain length and branching.

The environmental degradation of branched-chain fatty acids, the precursors to branched-chain alcohols, has been studied in various contexts, including in the brewing process where they originate from malts, hops, and yeast fermentation. brauwelt.com In aquatic environments, the biotransformation of long-chain alcohols is a key process that mitigates their potential for long-term environmental impact.

Secondary fatty alcohols, which can be formed in the atmosphere, have been identified as originating from plant waxes. copernicus.org These compounds are less susceptible to photochemical reactions than their primary alcohol counterparts, allowing them to serve as tracers for their sources. copernicus.org The environmental pathways of this compound are likely to follow these general principles, with microbial degradation being a primary route of removal from ecosystems.

Development of Bio-Inspired Materials and Biotechnological Applications

The unique properties of long-chain branched alcohols are inspiring the development of novel materials and biotechnological processes. The microbial production of fatty alcohols is an area of intense research, driven by the desire to replace petrochemical-based production methods with sustainable alternatives. nih.gov Engineered yeasts and bacteria are being developed to produce a variety of fatty alcohols, including those with branched chains, for use in detergents, emulsifiers, and personal care products. nih.gov

The biosynthesis pathways for branched-chain alcohols are being elucidated, with studies showing that the fermentation of branched-chain amino acids by certain bacteria can lead to the production of these valuable chemicals. nih.gov For example, the catabolism of isoleucine by Thermoanaerobacter pseudoethanolicus can produce 2-methyl-1-butanol. nih.gov Similar pathways could potentially be engineered to produce this compound.

While the direct application of this compound in bio-inspired materials is not yet documented, its amphiphilic nature—possessing both hydrophobic and hydrophilic properties—makes it a candidate for applications in surfactants and emulsifiers.

Advanced Strategies for Sustainable Pest Management and Ecosystem Monitoring

The use of semiochemicals, including pheromones, is a cornerstone of modern integrated pest management (IPM) strategies. These compounds offer a highly specific and environmentally benign alternative to broad-spectrum pesticides. Alcohol-functionalized pheromones are utilized for targeted trapping, mating disruption, and population monitoring of insect pests. alfa-chemistry.com

The development of synthetic lures that mimic natural pheromones is a major focus of this research. The synthesis of chiral methyl-branched pheromones, which are often highly stereospecific in their activity, presents a significant chemical challenge and an active area of research. rsc.org By understanding the specific pheromones of pest species, it is possible to design targeted control methods that have minimal impact on non-target organisms and the wider ecosystem.

Given the prevalence of long-chain branched alcohols as insect pheromones, this compound represents a potential candidate for the development of new pest management tools. Further research to identify the species that may use this compound for chemical communication is a critical first step in unlocking this potential.

Q & A

Q. How to ethically handle datasets showing unexpected reactivity or side products in this compound studies?

  • Methodological Answer : Disclose all anomalies, even if unexplained, to avoid publication bias. Use tandem MS/MS to identify side products and propose mechanistic hypotheses (e.g., radical intermediates). Consult computational chemistry (DFT calculations) to model reaction pathways. Negative results should be archived in open-access repositories (e.g., Zenodo) to aid meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.